2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione
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Overview
Description
2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinazoline core, contributes to its significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione typically involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid . This process includes the formation of intermediate [1,2,4]triazolo[4,3-c]-quinazolines, which undergo Dimroth rearrangement to form the desired triazoloquinazoline compound . The rearrangement is catalyzed by water and involves the addition of a water molecule to the quinazoline cycle, facilitating its sequential opening, rotation of the triazole ring, cycle closure, and elimination of a water molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazoloquinazolines .
Scientific Research Applications
2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and exhibit high dipole moments, allowing it to interact with biomolecular targets such as adenosine and benzodiazepine receptors . These interactions contribute to its pharmacological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-hetaryl[1,2,4]triazolo[1,5-c]quinazolines: These compounds share a similar core structure but differ in the substituents on the triazole and quinazoline rings.
1,2,4-triazolo[4,3-c]quinazolines: These compounds are structural isomers of the target compound and exhibit similar biological activities.
Triazolo[4,3-b]pyridazine derivatives: These compounds also contain a triazole ring fused to another heterocycle and are known for their anticancer properties.
Uniqueness
The uniqueness of 2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione lies in its specific substitution pattern and the presence of a methoxyphenyl group, which enhances its biological activity and pharmacological potential compared to other similar compounds .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c1-21-11-8-6-10(7-9-11)14-18-15-12-4-2-3-5-13(12)17-16(22)20(15)19-14/h2-9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUURDEOPVZZRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C4C=CC=CC4=NC(=S)N3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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